[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

Catalog No.
S13350753
CAS No.
M.F
C20H18O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

Product Name

[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

IUPAC Name

[4-(4-phenylmethoxyphenyl)phenyl]methanol

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C20H18O2/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13,21H,14-15H2

InChI Key

VUDNDKVQARBRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CO

The compound 4'-(Benzyloxy)[1,1'-biphenyl]-4-methanol is an organic molecule characterized by the presence of a biphenyl structure with a benzyloxy group and a hydroxymethyl functional group. Its chemical formula is C13H12OC_{13}H_{12}O and its molecular weight is approximately 196.24 g/mol. This compound features a biphenyl core, which consists of two phenyl rings connected by a single bond, with a hydroxymethyl group (-CH2OH) at one end and a benzyloxy group (-O-Ph) at the para position of the other phenyl ring. The structural uniqueness of this compound contributes to its potential applications in various fields, including materials science and medicinal chemistry.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
  • Reduction: This compound can be reduced to yield primary alcohols or other derivatives.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-methanol typically involves:

  • Friedel-Crafts Alkylation: This method can be employed to introduce the benzyloxy group onto the biphenyl framework.
  • Reduction of Benzaldehyde: A common approach involves reducing benzaldehyde derivatives to yield the desired hydroxymethyl functionality.
  • Coupling Reactions: Utilizing coupling agents or catalysts can facilitate the formation of the biphenyl structure from simpler phenolic compounds.

These methods allow for the efficient assembly of the compound while maintaining structural integrity.

The applications of 4'-(Benzyloxy)[1,1'-biphenyl]-4-methanol span several fields:

  • Materials Science: Used as an intermediate in synthesizing polymers and other materials due to its unique structural properties.
  • Pharmaceuticals: Potentially useful in drug formulation due to its biological activity.
  • Chemical Research: Serves as a model compound for studying biphenyl derivatives and their reactivity.

Interaction studies involving 4'-(Benzyloxy)[1,1'-biphenyl]-4-methanol are crucial for understanding its biological mechanisms. Preliminary investigations may focus on:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes could reveal its therapeutic potential.
  • Binding Affinity: Evaluating its affinity for various receptors may provide insights into its pharmacological properties.

Such studies are essential for elucidating the compound's role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 4'-(Benzyloxy)[1,1'-biphenyl]-4-methanol. A comparison highlights its uniqueness:

Compound NameStructure FeaturesSimilarity Index
4,4'-Bis(hydroxymethyl)biphenylTwo hydroxymethyl groups on biphenyl0.96
[1,1'-Biphenyl]-3,3'-diyldimethanolDimethyl substitution on biphenyl1.00
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanolUnique bicyclic structure0.92

Uniqueness

The presence of both a benzyloxy group and a hydroxymethyl group at specific positions distinguishes this compound from others in its class. This unique arrangement may confer distinct chemical reactivity and biological properties compared to similar biphenyl derivatives.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.130679813 g/mol

Monoisotopic Mass

290.130679813 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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